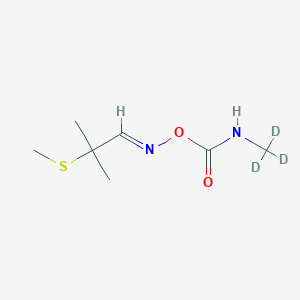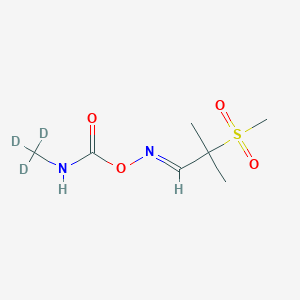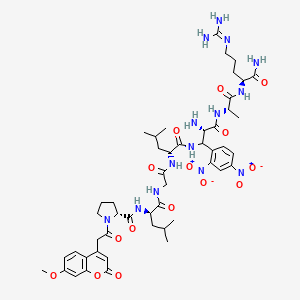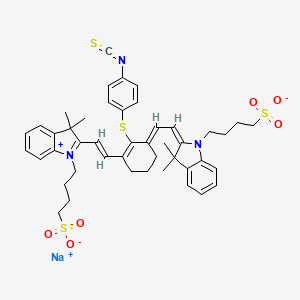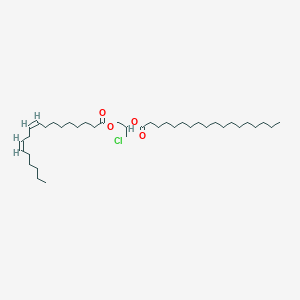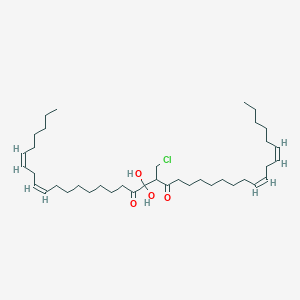![molecular formula C₄₈H₅₉NO₁₅ B1147024 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III CAS No. 143527-72-4](/img/structure/B1147024.png)
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is related to a class of taxol analogues, derived from baccatin III, a natural diterpene extracted from yew trees. These compounds are of interest due to their biological activities, particularly in the context of cancer research (Georg et al., 1992).
Synthesis Analysis
The synthesis of related taxol analogues often involves multiple steps, starting from precursors like 7-triethylsilyl baccatin III. The process includes the formation of N-acyl azetidinones and subsequent reactions to yield the desired derivatives (Georg et al., 1992). Additionally, other methods involve the use of 13-deoxybaccatin III, undergoing processes like oxidation and reduction to form various baccatin III derivatives (Ahn et al., 2002).
Molecular Structure Analysis
The molecular structure of baccatin III derivatives, including the compound , is characterized by multiple rings and functional groups. Solid-state NMR studies of similar compounds have been conducted to understand the conformational differences in various moieties of the molecule (Harper et al., 2002).
Chemical Reactions and Properties
Baccatin III derivatives undergo a range of chemical reactions, including hydroxylation, acylation, and amination, to yield various analogues with different functional groups and biological activities (Baldelli et al., 2003). These reactions are crucial for modifying the compound's properties and enhancing its biological efficacy.
Physical Properties Analysis
The physical properties of baccatin III derivatives like solubility, melting point, and crystalline structure can be influenced by the specific functional groups present in the molecule. The solid-state polymorphism of such compounds has been studied using techniques like X-ray analysis (Harper et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of baccatin III derivatives are affected by the various substituents and their positions on the molecule. Studies have shown how modifications at specific positions can lead to changes in biological activity and interaction with biological targets (Georg et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III, a derivative of baccatin III, is a key intermediate in the synthesis of second-generation anticancer taxoids such as ortataxel. The synthesis involves crucial steps like C(14)β hydroxylation and reduction of the C(13) carbonyl group, offering a practical route for semisynthesis from readily available compounds derived from yews (Baldelli et al., 2003). Impurities identified during docetaxel development led to the characterization of related compounds, furthering understanding of the synthesis process and impurity formation (Vasu Dev et al., 2006).
Advanced Synthetic Techniques
Advanced synthetic techniques have been employed to create derivatives of baccatin III, such as the selective synthesis of 14-amino taxanes, which involves base-induced deprotonation and selective amination. This method has been used to create a new family of antitumor taxanes with amino-based functional groups at the C-14 position, demonstrating the versatility of baccatin III derivatives in drug synthesis (Battaglia et al., 2005).
Pharmacophore Design
Functionalized amino acid derivatives, including those related to baccatin III structures, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showcasing the potential of these compounds in designing new anticancer agents. This research highlights the importance of such derivatives in medicinal chemistry and drug development (Kumar et al., 2009).
Structural and Conformational Studies
Research on the solid-state polymorphism of 10-deacetyl baccatin III, a closely related compound, has provided insights into the origins of NMR shift differences in polymorphs. Understanding the conformational and structural aspects of these compounds is crucial for their application in drug synthesis and design (Harper et al., 2002).
Eigenschaften
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACHFKTHWNCKY-RTMVWDMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

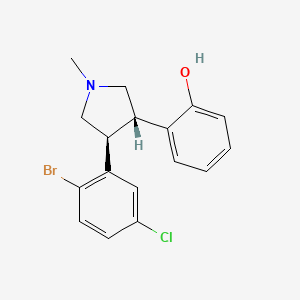
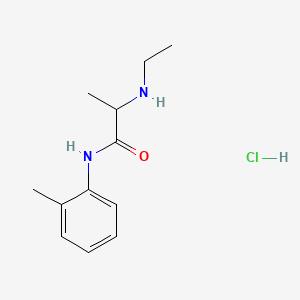
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

